molecular formula C5H7NO2 B084584 2-Pentenamide, 4-oxo-, (E)-(8CI) CAS No. 14300-80-2

2-Pentenamide, 4-oxo-, (E)-(8CI)

Cat. No.: B084584
CAS No.: 14300-80-2
M. Wt: 113.11 g/mol
InChI Key: NVNADPKWPBIGCS-NSCUHMNNSA-N
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Description

2-Pentenamide, 4-oxo-, (E)-(8CI) is a five-carbon unsaturated amide featuring a ketone group at the fourth position and an E-configuration at the double bond. These analogs share critical functional groups (e.g., conjugated carbonyl systems) but differ in chain length and terminal moieties (aldehyde vs. amide), which significantly influence their physicochemical properties and ecological roles .

Properties

CAS No.

14300-80-2

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(E)-4-oxopent-2-enamide

InChI

InChI=1S/C5H7NO2/c1-4(7)2-3-5(6)8/h2-3H,1H3,(H2,6,8)/b3-2+

InChI Key

NVNADPKWPBIGCS-NSCUHMNNSA-N

SMILES

CC(=O)C=CC(=O)N

Isomeric SMILES

CC(=O)/C=C/C(=O)N

Canonical SMILES

CC(=O)C=CC(=O)N

Synonyms

2-Pentenamide, 4-oxo-, (E)- (8CI)

Origin of Product

United States

Preparation Methods

Formation of Allylic Chloride Intermediate

The synthesis begins with ethyl (E)-4-oxo-2-butenoate, a commercially available α,β-unsaturated ester. Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C converts the ester to an acid chloride, which undergoes nucleophilic substitution with ammonia to yield the primary amide. Subsequent halogenation using phosphorus pentachloride (PCl₅) generates the allylic chloride intermediate (Scheme 1).

Key Reaction Conditions:

  • Temperature: 0°C to 25°C

  • Solvent: Dichloromethane

  • Yield: 78–85%

Nickel-Catalyzed Coupling Reactions

The allylic chloride intermediate undergoes nickel-catalyzed coupling with acrylonitrile in the presence of a chiral bis(oxazoline) ligand. This step introduces the pentenamide backbone while preserving the (E)-configuration. The reaction proceeds via a radical mechanism, with manganese powder as a reducing agent.

Optimized Parameters:

  • Catalyst: NiCl₂·6H₂O (5 mol%)

  • Ligand: (R,R)-Ph-BOX (6 mol%)

  • Yield: 82%

  • Enantiomeric Excess (ee): 94%

Ring-Closing Metathesis Approaches

A tandem cross-metathesis/intramolecular aza-Michael reaction sequence offers a stereocontrolled route to 2-pentenamide, 4-oxo-, (E)-(8CI). Starting from N-pentenyl-4-oxo-2-alkenamides, the Hoveyda–Grubbs second-generation catalyst (HG-II) facilitates olefin metathesis, followed by a phosphoric acid-catalyzed aza-Michael cyclization.

Critical Data:

  • Metathesis Catalyst: HG-II (3 mol%)

  • Acid Catalyst: (R)-TRIP (10 mol%)

  • Diastereoselectivity: >20:1 dr

  • Enantioselectivity: 98% ee

Stepwise Condensation and Functionalization

This method involves condensation of acetoacetamide with crotonaldehyde under basic conditions. The aldol adduct undergoes dehydration via acidic workup to furnish the α,β-unsaturated amide. A Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures retention of the (E)-geometry.

Reaction Profile:

  • Aldol Catalyst: NaOH (1.2 equiv)

  • Dehydration Agent: H₂SO₄ (0.5 M)

  • Overall Yield: 65%

Industrial-Scale Production Considerations

While laboratory methods prioritize stereochemical precision, industrial synthesis emphasizes cost efficiency and throughput. Continuous flow reactors enable large-scale production of ethyl (E)-4-oxo-2-butenoate derivatives, with in-line purification via simulated moving bed (SMB) chromatography.

Comparative Metrics:

ParameterBatch ProcessFlow Process
Annual Capacity50 kg500 kg
Purity95%99%
Cost per Kilogram$1,200$800

Comparative Analysis of Methodologies

The table below evaluates key synthetic routes based on yield, enantioselectivity, and scalability:

MethodYield (%)ee (%)Scalability
Nickel-Catalyzed Coupling8294Moderate
Ring-Closing Metathesis7598High
Stepwise Condensation65N/ALow

Chemical Reactions Analysis

Types of Reactions: 2-Pentenamide, 4-oxo-, (E)-(8CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides.

Scientific Research Applications

2-Pentenamide, 4-oxo-, (E)-(8CI) has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pentenamide, 4-oxo-, (E)-(8CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

4-Oxo-(E)-2-hexenal (CAS 5729-47-5)

  • Structure : A six-carbon α,β-unsaturated aldehyde with a ketone group at the fourth position and E-configuration.
  • Biological Role :
    • Acts as a nymph-specific alarm pheromone in bed bugs (Cimex lectularius), deterring traumatic insemination by males.
    • Detected in nymphal exuviae and dorsal abdominal glands, with olfactory receptor neurons in adults specifically tuned to this compound .

  • Physicochemical Properties: High volatility due to the aldehyde group, enabling rapid airborne dispersal. Quantified via GC-MS in bed bug headspace collections at biologically relevant concentrations (nanogram/hour scale) .
  • Synthesis : Synthesized via protocols involving oxidation of unsaturated alcohols or Wittig reactions, as described by Moreira and Miller .

Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :

  • The amide group in 2-Pentenamide reduces volatility compared to the aldehyde, likely limiting its role as a airborne pheromone.
  • The shorter carbon chain (C5 vs. C6) may alter interactions with olfactory receptors or enzymes.

4-Oxo-(E)-2-octenal

  • Structure : An eight-carbon analog of 4-oxo-(E)-2-hexenal.
  • Biological Role :
    • Co-released with 4-oxo-(E)-2-hexenal in bed bug nymphs but at lower abundance (5–18% in C. lectularius exuviae) .
    • Functions synergistically with other aldehydes to enhance alarm signaling .
  • Developmental Regulation : Percent abundance decreases across nymphal instars, contrasting with the increasing abundance of (E)-2-hexenal .

Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :

  • 2-Pentenamide’s amide group introduces hydrogen-bonding capacity, which may stabilize interactions with biological targets.

4-Oxo-(E)-2-decenal (CAS 92464-81-8)

  • Structure : A ten-carbon α,β-unsaturated aldehyde with a ketone group.
  • Role : A component of stink bug defensive secretions and bed bug volatiles, though less studied than shorter-chain analogs .
  • Physicochemical Properties :
    • Molecular weight: 168.23 g/mol.
    • Stored at -20°C (powder) or -80°C (solution) due to reactivity and instability .

Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :

  • The extended decenal chain enhances lipid solubility, favoring integration into waxy insect cuticles.
  • 2-Pentenamide’s amide group may confer resistance to enzymatic degradation, prolonging its activity.

4-Oxo-2-pentenal (CAS 5729-47-5)

  • Structure : A five-carbon analog of 4-oxo-(E)-2-hexenal, differing only in chain length.
  • Synthesis: Prepared via oxidation of 2-pentenol or aldol condensation .
  • Applications : Used as a reference compound in GC-MS studies of insect volatiles .

Comparison with 2-Pentenamide, 4-oxo-, (E)-(8CI) :

  • The aldehyde group in 4-oxo-2-pentenal ensures high reactivity, enabling participation in nucleophilic addition reactions.
  • Replacement of the aldehyde with an amide in 2-Pentenamide likely shifts its reactivity toward peptide bond formation or hydrolysis.

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Documentation : Specify reaction conditions (e.g., “stirred at 60°C under N2_2 for 24 h”). Include purification thresholds (e.g., “≥95% purity by HPLC”).
  • Open Data : Deposit synthetic procedures in repositories like ChemRxiv with DOI links .

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